molecular formula C2H7NO2 B14286103 Water-acetamide CAS No. 137647-89-3

Water-acetamide

Cat. No.: B14286103
CAS No.: 137647-89-3
M. Wt: 77.08 g/mol
InChI Key: UATOFRZSCHRPBG-UHFFFAOYSA-N
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Description

Significance of Acetamide (B32628) as a Model System for Amide Hydration and Protein Analogs

Acetamide (CH₃CONH₂) is the simplest amide containing a methyl group, making it an excellent model for investigating the interactions between the peptide backbone and water. researchgate.net The peptide linkage is fundamental to the structure of proteins, and understanding how it interacts with the surrounding water molecules is crucial for deciphering protein folding, stability, and function. acs.org Acetamide's ability to participate in hydrogen bonding through its two amide hydrogens and one carbonyl oxygen mimics the hydrogen bonding capabilities of the peptide bond. researchgate.net

The study of acetamide hydration provides insights into how water molecules organize around the hydrophobic and hydrophilic parts of a solute. acs.orgnih.gov This is particularly relevant to proteins, which are composed of both polar and nonpolar amino acid residues. Research has shown that acetamide has a stronger affinity for water than for lipid bilayers, highlighting its hydrophilic nature. nih.gov However, the presence of the methyl group also introduces a hydrophobic element, allowing for the study of hydrophobic hydration. nih.gov

Furthermore, acetamide is used as a side-chain analog for the amino acid asparagine. nih.gov By comparing the solvation free energies of acetamide and glycine (B1666218) with that of asparagine, researchers can estimate the energetic contributions of the side chain to protein solvation. nih.gov These studies are vital for developing accurate models of protein stability and interactions.

Research Context and Theoretical Frameworks for Water-Acetamide Interactions

The investigation of this compound interactions employs a variety of experimental and theoretical techniques. Experimental methods such as FTIR spectroscopy, ultrasonic velocity measurements, and UV Raman spectroscopy have been utilized to probe the structural and dynamic properties of these systems. nih.govresearchgate.netresearchgate.net

From a theoretical standpoint, quantum chemical calculations, including Density Functional Theory (DFT) and ab initio molecular calculations, are instrumental in analyzing the structural and energetic characteristics of this compound complexes. nih.gov These computational methods allow for a detailed examination of hydrogen bond geometries, stabilization energies, and charge transfer, providing microstructural information that is not accessible through experiments alone.

Molecular dynamics (MD) simulations are another powerful tool for studying this compound systems. nih.govnih.gov MD simulations can model the behavior of these systems over time, offering insights into the dynamics of hydrogen bonding and the organization of water molecules in the hydration shell of acetamide. acs.orgnih.gov These simulations have been used to compare the interactions of acetamide and other molecules, like glycerol (B35011), with lipid bilayers, and to understand the mixing dynamics in cryoprotective formulas. nih.gov

The combination of these experimental and theoretical approaches provides a comprehensive understanding of the intricate interplay between water and acetamide, which has broader implications for fields ranging from biochemistry to materials science.

Detailed Research Findings

Recent research has provided detailed insights into the nature of this compound interactions. Studies combining experimental techniques and molecular dynamics simulations have revealed the structural and energetic properties of these systems.

FTIR spectroscopy studies on isotopically diluted HDO in H₂O have shown that only a small number of water molecules (two to three) in the immediate vicinity of the acetamide molecule are significantly affected by its presence. nih.gov These affected water molecules form a clathrate-like hydrogen-bonded cage, which is characteristic of hydrophobic hydration. nih.gov The stability of the hydrogen bonds in the hydration sphere of acetamide is found to be greater than that in bulk water. nih.gov

Quantum chemical calculations have further elucidated the structure of acetamide-water complexes. These studies have shown that a water molecule interacts more strongly with the carbonyl oxygen atom of acetamide than with a proton of the amino group. The most stable complex involves two hydrogen bonds, where the water molecule is connected to the O=C group and also interacts with the NH₂ group.

Molecular dynamics simulations have provided a dynamic picture of these interactions. For instance, a comparative study of acetamide and glycerol with a phospholipid bilayer showed that acetamide has a stronger affinity for water than for the lipid bilayer. nih.gov This finding is crucial for understanding the behavior of molecules at biological interfaces.

The following interactive table summarizes key findings from various research studies on this compound systems.

Research AreaKey FindingsReferences
Hydration Structure Only 2-3 water molecules are statistically affected by the amide. The hydration shell resembles a clathrate-like cage, typical of hydrophobic hydration. nih.gov
Hydrogen Bond Stability The energetic stability of water H-bonds in the amide hydration sphere is greater than in bulk water. nih.gov
Interaction Sites Water interacts more strongly with the carbonyl oxygen of acetamide than the amino group's proton.
Complex Stability The most stable acetamide-water complex involves two hydrogen bonds.
Affinity Acetamide shows a stronger affinity for water than for lipid bilayers. nih.gov
Solvation Free Energy The solvation free energy of acetamide can be used to estimate the solvation free energy of the asparagine side chain. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

137647-89-3

Molecular Formula

C2H7NO2

Molecular Weight

77.08 g/mol

IUPAC Name

acetamide;hydrate

InChI

InChI=1S/C2H5NO.H2O/c1-2(3)4;/h1H3,(H2,3,4);1H2

InChI Key

UATOFRZSCHRPBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N.O

Origin of Product

United States

Computational and Theoretical Investigations of Water Acetamide Interactions

Quantum Chemical Analysis of Water-Acetamide Complexes

Quantum chemical calculations offer a high-resolution view of the structure, energetics, and electronic properties of this compound clusters. These methods allow for a detailed analysis of the hydrogen-bonded networks that define these interactions.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying hydrogen-bonded systems due to its favorable balance of computational cost and accuracy. mdpi.com Studies employing DFT, particularly with hybrid functionals like B3LYP and PBE, combined with augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), have been instrumental in characterizing the structure of complexes formed between acetamide (B32628) and a varying number of water molecules. researchgate.net

These calculations reveal that acetamide can act as both a hydrogen bond donor, via its N-H groups, and a hydrogen bond acceptor, through its carbonyl oxygen (C=O). mdpi.com The primary interaction sites for water are the carbonyl oxygen and the amino group hydrogens. DFT studies have established that the hydrogen bond formed when water acts as a donor to the carbonyl oxygen of acetamide (C=O···H-O) is significantly stronger than when water acts as an acceptor from the acetamide's amino group (N-H···O).

The stability of various hydrogen-bonded architectures has been explored, showing that complexes with multiple hydrogen bonds, such as a water molecule bridging the carbonyl oxygen and the amino group, can be particularly stable, although these bonds may be geometrically distorted. The inclusion of dispersion corrections, like Grimme's D3, is often necessary to accurately capture the non-covalent interactions inherent in these systems. researchgate.net

Interactive Table: DFT Calculated Interaction Geometries for Acetamide-Water Complexes

This table summarizes typical hydrogen bond lengths and angles for the most stable 1:1 this compound complexes as determined by DFT calculations.

Complex TypeHydrogen BondDistance (O···H) in ÅAngle (X-H···O) in Degrees
Water as DonorC=O···H-O~1.8 - 2.0~160 - 175
Water as AcceptorN-H···OH₂~2.0 - 2.2~150 - 165

Note: The exact values can vary depending on the specific DFT functional and basis set used in the calculation.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for calculating the molecular and energetic properties of this compound complexes. These methods are often used as benchmarks for DFT results. Calculations have been performed on clusters of acetamide with one to four water molecules to determine their structural and energetic characteristics.

Binding energies, corrected for basis set superposition error (BSSE), quantify the strength of the interaction. For instance, the interaction energy for a single water molecule with acetamide can range from -36.0 to -46.3 kJ mol⁻¹, depending on the specific geometry of the complex. researchgate.net These calculations confirm that the interaction of a water molecule with the carbonyl oxygen is the most energetically favorable.

Ab initio studies also investigate changes in molecular properties upon complexation. The formation of hydrogen bonds leads to noticeable changes in bond lengths and vibrational frequencies. researchgate.net For example, the C=O bond in acetamide elongates, and its stretching frequency undergoes a red shift (a shift to lower frequency), which is a classic indicator of hydrogen bond formation. mdpi.comresearchgate.net Conversely, the N-H bond involved in a hydrogen bond also lengthens, accompanied by a red shift in its stretching frequency. researchgate.net

Interactive Table: Ab Initio Calculated Energetics for 1:1 this compound Complexes

This table presents representative interaction energies for different configurations of a single water molecule complexed with acetamide.

ConfigurationInteraction Energy (BSSE-corrected) in kJ/mol
Water donating to C=O-40 to -46
Water accepting from N-H-25 to -35
Water bridging C=O and N-H-45 to -50 (distorted)

Note: Values are illustrative and depend on the level of theory and basis set.

To understand the physical nature of the forces holding the this compound complexes together, Energy Decomposition Analysis (EDA) is employed. acs.orgnih.gov Methods like the Morokuma EDA and Symmetry-Adapted Perturbation Theory (SAPT) partition the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and charge-transfer (or induction) and dispersion. mdpi.com

This detailed breakdown confirms that the hydrogen bonds in the this compound system are strong, with significant covalent character, and are not purely electrostatic in nature. mdpi.comacs.org

While gas-phase calculations are essential for understanding intrinsic properties, the behavior of acetamide in an aqueous solution is of greater practical relevance. Computational models can simulate the effects of a solvent environment using either implicit (continuum) or explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. Studies using these models show that moving from the gas phase to a polar solvent like water increases the stability of acetamide. science.org.ge The polarity of the solvent significantly affects the charge distribution in the acetamide molecule. In polar solvents, the negative charge on the carbonyl oxygen atom increases, which enhances its ability to act as a hydrogen bond acceptor and form complexes with metal ions or other donors. science.org.ge This is accompanied by an increase in the C=O bond length, indicating a weakening of the bond due to increased polarization. science.org.ge

Explicit solvent models involve including a number of individual water molecules around the acetamide solute. These "microsolvation" studies, often combined with DFT or ab initio methods, allow for a detailed investigation of the first solvation shell. They show how direct hydrogen bonding with explicit water molecules cooperatively influences the properties of the solute, an effect that is often more pronounced than that predicted by continuum models alone. aip.org

Energy Decomposition Analysis in Hydrogen-Bonded this compound Complexes

Molecular Dynamics (MD) Simulations of this compound Systems

While quantum chemical methods are excellent for small clusters, Molecular Dynamics (MD) simulations are the preferred tool for studying the dynamic behavior of acetamide in bulk water over longer timescales.

The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of parameters and equations that defines the potential energy of the system. researchgate.net For acetamide-water systems, force fields like CHARMM, AMBER, and OPLS are commonly used. acs.orgnih.govarxiv.org

Developing and validating a force field for acetamide involves several steps. researchgate.net Partial atomic charges are often derived to reproduce quantum mechanical calculations of dipole moments and interaction energies with water. nih.gov Lennard-Jones parameters, which describe van der Waals interactions, are typically optimized to reproduce experimental condensed-phase properties like the density and heat of vaporization of liquid acetamide or its mixtures. researchgate.net

Validation is a crucial step where the performance of the parameterized force field is tested against experimental data. For acetamide-water mixtures, this can include comparing simulated properties such as density, dielectric constant, and surface tension as a function of concentration with measured values. researchgate.net The ability of a force field to correctly reproduce the structural organization of water around acetamide, as characterized by radial distribution functions (RDFs), is another important validation metric. nih.gov For instance, simulations have been used to study the structure and dynamics of deep eutectic solvents containing acetamide and water, with results validated against 2D IR and terahertz spectroscopy. uzh.ch The CHARMM General Force Field (CGenFF) is one such all-atom force field that has been applied to simulations of heterogeneous mixtures containing acetamide and water. acs.orgarxiv.org

Simulation of Hydrogen Bond Networks and Dynamics in Aqueous Solutions

The hydrogen bond network in aqueous acetamide solutions is a dynamic and complex web of interactions that dictates the macroscopic properties of the mixture. Computational simulations have been instrumental in dissecting this network, revealing how the presence of acetamide perturbs the structure and dynamics of water.

Quantum chemical studies have been employed to analyze the structure of acetamide dimers and hydrogen-bonded complexes with a small number of water molecules (from one to four). researchgate.net These calculations, often utilizing density functional theory (DFT), provide a detailed picture of the geometry and energetics of these fundamental interactions. researchgate.net Molecular dynamics (MD) simulations extend this view to larger systems and longer timescales, allowing for the observation of the collective behavior of the hydrogen bond network.

In aqueous solutions of N-methylacetamide (NMA), a derivative of acetamide, simulations show that at increased concentrations, the water-water hydrogen bond network is disrupted as water molecules preferentially bind to the NMA molecules. researchgate.net This rearrangement is sensitive to temperature, with the network becoming noticeably more disordered at higher temperatures. researchgate.net The dynamics of these hydrogen bonds are ultrafast, with continuous breaking and forming events. Studies using quasielastic neutron scattering on acetamide-based deep eutectic solvents have modeled the motion of acetamide molecules using a jump diffusion mechanism, which reflects the constant reforming of hydrogen bonds. researchgate.net

The lifetime and dynamics of hydrogen bonds in these solutions are of particular interest. Simulations have shown that both the hindered translational and librational motions of water molecules directly hydrogen-bonded to NMA are critical in the pure dephasing of the amide I mode, a key vibrational signature of the peptide bond. aip.org This indicates a strong coupling between the solute's vibrational dynamics and the surrounding water network's fluctuations.

Analysis of Hydration Shell Formation and Water Dynamics around Acetamide

The concept of a "hydration shell" refers to the water molecules in the immediate vicinity of a solute molecule, whose properties can differ significantly from those of bulk water. The formation and characteristics of the hydration shell around acetamide have been a key focus of both experimental and computational research.

UV Raman spectroscopy experiments have revealed two distinct regimes of water dynamics depending on the acetamide concentration. nih.govresearchgate.net At high acetamide concentrations, water molecules exhibit behavior consistent with the "iceberg model," suggesting a more ordered, ice-like structure. nih.govresearchgate.net However, as the amount of water increases, a hydration shell forms that is characterized by a fastening of hydrogen-bond dynamics. nih.govresearchgate.netrsc.org This transition from slow to fast dynamics highlights the complex and concentration-dependent nature of water's response to the presence of acetamide.

Molecular dynamics simulations provide a particle-level view of this phenomenon. They allow for the calculation of radial distribution functions, which describe the probability of finding a water molecule at a certain distance from the atoms of the acetamide molecule. These simulations have been used to determine the size of the hydration shell and the number of water molecules it contains. rub.de For instance, terahertz spectroscopy combined with theoretical models has been used to determine the size of hydration shells for various ions, with findings indicating that the number of affected water molecules can range from two to twenty-one. rub.de

The dynamics of water within this hydration shell are also significantly altered. The reorientation of water molecules complexed with acetamide can occur on sub-nanosecond to nanosecond timescales. aip.org This is in contrast to the picosecond dynamics of bulk water, indicating a significant slowing down of water molecules that are directly interacting with the solute.

Computational Studies on Solvation Effects and Solute-Solvent Interactions

The solvation of acetamide in water is a multifaceted process driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic effects associated with the methyl group. Computational studies have been pivotal in untangling these contributions and understanding their impact on the properties of the solution.

Several computational models have been employed to study the solvation of acetamide and its derivatives. These range from continuum models, which treat the solvent as a uniform medium with a given dielectric constant, to discrete models that explicitly represent individual solvent molecules, and mixed discrete/continuum models. nih.govacs.org Quantum mechanical (QM) and molecular mechanics (MM) methods, as well as hybrid QM/MM approaches, have been used to calculate the solute-solvent interaction energies and to understand how the electronic structure of acetamide is influenced by the surrounding water molecules. nih.govacs.org

For example, a fluctuating charge model (ABEEM/MM) has been developed for N-methylacetamide-water interactions, which allows the atomic charges to respond to the local electrostatic environment. uva.nl This model has been shown to accurately reproduce many static properties of NMA-water clusters. uva.nl The Morokuma decomposition scheme has also been used in conjunction with MD simulations to break down the solute-water interaction energy into its electrostatic, polarization, and exchange-repulsion components. researchgate.net

Comparative Molecular Dynamics Studies with Other Solutes in Aqueous Environments

To better understand the specific role of the different functional groups of acetamide in its interaction with water, comparative molecular dynamics studies with other solutes are invaluable. By systematically changing the solute molecule, researchers can isolate the effects of, for example, the amide group versus a carbonyl group alone, or the influence of the size of the nonpolar alkyl group.

N-methylacetamide (NMA) is another frequently studied analog, as it even more closely mimics the peptide backbone in proteins. aip.orguva.nlacs.org Comparative studies of NMA in water and other solvents like acetone (B3395972) have been performed to understand the specific features of solvation of the peptide linkage. nih.gov Furthermore, the interactions of acetamide in aqueous solutions containing electrolytes, such as sodium and potassium halides, have been investigated to understand the interplay between ion-water, ion-acetamide, and this compound interactions. asianpubs.org These studies have shown that the presence of acetamide can modify the structure-making or structure-breaking effects of the ions on the water structure. asianpubs.org

These comparative analyses provide a broader context for understanding the unique properties of this compound solutions and offer a more nuanced view of the forces driving molecular interactions in complex aqueous environments.

Free Energy and Entropy Calculations for Hydration Processes

The thermodynamics of hydration, particularly the free energy and entropy, provide a quantitative measure of the favorability of dissolving acetamide in water. Computational methods have become indispensable for calculating these quantities, offering insights that are often difficult to obtain experimentally.

Methods such as free energy perturbation (FEP) and thermodynamic integration (TI) are powerful tools used in conjunction with molecular dynamics or Monte Carlo simulations to calculate the free energy difference of hydration between two solutes. aip.orgresearchgate.net For instance, these methods have been used to "mutate" an acetone molecule into an acetamide molecule in silico, allowing for the direct calculation of the change in hydration free energy associated with replacing a methyl group with an amino group. aip.orgresearchgate.net

Calculations have revealed a striking asymmetry in the thermodynamic changes when replacing the two methyl groups of acetone with amino groups to form urea (B33335). aip.orgresearchgate.net The first substitution (acetone to acetamide) results in a decrease of about 8 kJ/mol in the Helmholtz free energy of hydration and a 5–10 J/mol·K decrease in the entropy of hydration. aip.orgresearchgate.net The second substitution (hypothetically, from acetamide to urea) leads to a much larger decrease of about -35 kJ/mol in free energy and -100 J/mol·K in entropy. aip.orgresearchgate.net This indicates a strong synergistic effect of the two amino groups in urea on its hydration thermodynamics. aip.orgresearchgate.net

The negative entropy of hydration for the acetone-to-acetamide transformation suggests an ordering of water molecules around the acetamide molecule, likely due to the strong hydrogen bonding interactions of the amide group. aip.orgresearchgate.net These calculations underscore the ordering effect that the NH2 group has on the surrounding water molecules.

Table 1: Thermodynamic Changes for the Hydration Process of Acetone to Acetamide Data sourced from free energy perturbation and thermodynamic integration calculations.

Thermodynamic QuantityChange upon Acetone to Acetamide Transformation
Helmholtz Free Energy of Hydration (ΔA)~ -8 kJ/mol
Energy of Hydration (ΔU)~ -10 kJ/mol
Entropy of Hydration (ΔS)~ -5 to -10 J/mol·K

Spectroscopic Characterization of Acetamide in Aqueous Environments

Vibrational Spectroscopy of Water-Acetamide Mixtures

Vibrational spectroscopy is highly sensitive to the local environment of molecules, making it an ideal method for studying the hydrogen-bonding network in this compound solutions. Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can monitor specific vibrational modes of both the solute (acetamide) and the solvent (water) to elucidate the nature of their interactions.

FTIR spectroscopy is a principal technique for investigating hydrogen bonding in condensed phases. The frequencies of vibrational modes involving atoms that participate in hydrogen bonds, such as O-H, N-H, and C=O, are particularly sensitive to the strength and geometry of these bonds.

In aqueous acetamide (B32628) solutions, hydrogen bonds form between the amide's carbonyl oxygen (C=O) and the N-H groups with water molecules. acs.org The formation of a hydrogen bond typically weakens the involved covalent bond, leading to a redshift (a decrease in vibrational frequency) of its stretching mode. For instance, the C=O stretching vibration of the amide group, known as the Amide I band, is a sensitive probe of its hydration state. masterorganicchemistry.com Studies on N-methylacetamide (a close analog of the peptide backbone) show that hydrogen bonding from water to the carbonyl oxygen causes a significant downshift in the Amide I frequency. nih.gov

Table 1: Characteristic FTIR Vibrational Frequency Shifts of Acetamide in Aqueous Solution.
Functional Group/ModeVibrational ModeTypical Frequency Range (cm⁻¹)Observed Shift in WaterInterpretation
Amide C=OAmide I Stretch1690-1630Redshift (to lower frequency)Weakening of the C=O bond due to hydrogen bond formation with water (water acts as H-bond donor). masterorganicchemistry.comnih.gov
Amide N-HN-H Stretch3500-3300Shift observedInteraction with water molecules (water acts as H-bond acceptor); indicates destabilizing influence on the hydration shell. nih.govresearchgate.net
Water O-D (in HDO/H₂O)O-D Stretch~2500Slightly shifted from bulkIndicates water molecules in the first hydration shell are energetically similar but structurally distinct from bulk water. nih.govresearchgate.net

UV Raman spectroscopy offers distinct advantages for studying aqueous solutions, such as avoiding fluorescence interference and allowing for resonance enhancement of specific chromophores. elettra.eu This technique has been effectively used to probe the dynamics of the hydrogen bond network in the hydration shell of acetamide. researchgate.netrsc.orgresearchgate.netresearcher.life

Research using UV Raman spectroscopy on this compound mixtures has revealed two different regimes for the dynamics of water molecules. researchgate.netrsc.org At high acetamide concentrations, water molecules exhibit structural and dynamic behavior consistent with the "iceberg model," where the hydrophobic methyl group of acetamide induces a more ordered, rigid water structure in its vicinity. researchgate.netrsc.org As the concentration of acetamide decreases (i.e., the amount of water increases), a transition occurs. The formation of a distinct hydration shell is observed, which is surprisingly marked by a fastening of the hydrogen-bond dynamics. researchgate.netrsc.org

Further studies at room temperature as a function of solute concentration have shown that hydrogen bonds between water and the acetamide carbonyl group exhibit an increased lifetime, an effect that persists up to the formation of the second hydration shell. elettra.eu Below a crossover temperature of approximately 60°C, the hydrogen bonds of water molecules near the hydrophobic groups of acetamide become stiffer. elettra.eu Experimental Raman spectra of acetamide in aqueous solution show distinct bands corresponding to the Amide I (mainly C=O stretch), Amide II (N-H bend and C-N stretch), and Amide III (C-N stretch and N-H bend) modes, which can be compared with theoretical calculations to understand the solvent's effect on the molecule's structure. sns.it For example, in an aqueous solution, the Amide I band of acetamide is observed around 1661 cm⁻¹, while the Amide II and Amide III bands appear near 1610 cm⁻¹ and 1400 cm⁻¹, respectively. nih.gov

Table 2: Key Findings from UV Raman Spectroscopy of this compound Solutions.
ObservationConditionInterpretation
Two distinct water dynamics regimes are present.Varying acetamide concentrationTransition from a rigid "iceberg-like" water structure at high acetamide concentration to faster H-bond dynamics within the hydration shell at higher water content. researchgate.netrsc.org
Hydrogen bonds of water near hydrophobic groups become stiffer.Below ~60°CTemperature affects the structuring of water around the nonpolar part of the acetamide molecule. elettra.eu
Increased lifetime of hydrogen bonds between water and the carbonyl group.Room TemperatureThe interaction with the C=O group stabilizes the local water structure, extending to the second hydration shell. elettra.eu

Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding and Hydration

Nuclear Magnetic Resonance (NMR) Spectroscopy of Acetamide-Water Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular interactions in solution by probing the magnetic environments of atomic nuclei. For this compound mixtures, ¹H NMR is particularly useful for monitoring the chemical shifts of protons involved in hydrogen bonding.

The protons of the amide group (-NH₂) of acetamide are directly involved in hydrogen bonding with water, where water acts as a hydrogen bond acceptor. The chemical shift of these N-H protons is highly sensitive to the solvent environment. rsc.org Studies have shown that in various basic solvents, the chemical shift of amide protons at infinite dilution exhibits a linear relationship with the donor number of the solvent, which quantifies the solvent's ability to donate an electron pair. rsc.org This correlation indicates that the interaction is specific and depends on the solvent's nucleophilicity. In strongly donating solvents, the two N-H protons of acetamide can even become non-equivalent and show separate signals, which is attributed to the solvent's effect on the rotational barrier around the C-N bond. rsc.org

In aqueous solutions, the chemical shift of the methyl protons (CH₃) of acetamide in D₂O is found at approximately 2.00 ppm. nih.govtandfonline.com The chemical shift of the water protons themselves is also affected by the presence of acetamide. acs.org These changes in chemical shifts with concentration and temperature provide evidence for the dynamic formation and breaking of hydrogen bonds between acetamide and water molecules.

Table 3: ¹H NMR Chemical Shifts (δ) for Acetamide in Aqueous Environments.
Proton GroupSolventObserved Chemical Shift (ppm)Significance
-CH₃ (Methyl)D₂O~2.00 - 2.08Provides a reference signal for acetamide in an aqueous environment. nih.govsigmaaldrich.comcarlroth.com
-NH₂ (Amide)H₂O / Various basic solventsVariable, depends on concentration and solvent donor numberHighly sensitive to hydrogen bonding interactions with water and other solvent molecules. rsc.org
H₂O (Water)Aqueous Acetamide SolutionShifted from pure water valueIndicates disruption and restructuring of the bulk water hydrogen-bonding network by the solute. acs.org

Kinetic and Mechanistic Studies of Reactions Involving Acetamide in Aqueous Media

Hydrolysis Mechanisms of Acetamide (B32628) in Aqueous Solutions

The acid-catalyzed hydrolysis of acetamide in aqueous solutions is a cornerstone reaction in organic chemistry, illustrating the nucleophilic acyl substitution mechanism. Extensive research has established that this reaction proceeds via a bimolecular pathway, consistent with the AAC2 mechanism (acid-catalyzed, acyl-cleavage, bimolecular). researchgate.netucalgary.ca This mechanism is analogous to the acid-catalyzed hydrolysis of esters. ucalgary.ca

The process is initiated by a pre-equilibrium proton transfer, where the amide's carbonyl oxygen is protonated by a hydronium ion. ucalgary.caacs.orgcdnsciencepub.com This initial step is crucial as it activates the amide, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. ucalgary.caacs.org Theoretical studies and experimental evidence strongly favor protonation on the oxygen atom over the nitrogen atom. ucalgary.cacdnsciencepub.com

Following protonation, a water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon. ucalgary.caacs.org This rate-determining step leads to the formation of a tetrahedral intermediate. researchgate.netucalgary.ca Computational studies using molecular dynamics simulations have shown that during this nucleophilic attack, one proton is transferred from the attacking water molecule to the surrounding water phase. acs.org Theoretical calculations have indicated that the inclusion of at least two water molecules as reactants is necessary to accurately model the formation of the tetrahedral intermediate. researchgate.net

The tetrahedral intermediate is a transient species that subsequently undergoes further protonation and decomposition. A key step involves the protonation of the amino group (-NH2), converting it into ammonia (B1221849) (NH3), which is a much better leaving group. ucalgary.ca The C-N bond then breaks, assisted by the lone pair of electrons on the hydroxyl group, which reforms the carbonyl double bond. ucalgary.caacs.org The final step is the deprotonation of the resulting oxonium ion to yield the carboxylic acid product (acetic acid) and an ammonium (B1175870) ion, regenerating the acid catalyst in the process. researchgate.netucalgary.ca

Studies measuring the effect of pressure on the reaction rate have provided further insight. The volumes of activation in dilute acid are consistent with a transition state that is not highly polar, which supports the involvement of an O-protonated amidium ion if the mechanism involves the addition of a water molecule. cdnsciencepub.com

Table 1: Calculated Activation Energies for Acid-Catalyzed Acetamide Hydrolysis

This table presents theoretically calculated activation energies for the two key steps in the AAC2 mechanism for acetamide hydrolysis.

Reaction StepCalculated Activation Energy (kcal/mol)Rate-Determining StepReference
Formation of Tetrahedral Intermediate15.7No researchgate.net
Decomposition of Intermediate18.3Yes researchgate.net

Under conditions of high temperature and pressure, such as in pressurized hot water (subcritical) and supercritical water (SCW), the hydrolysis of acetamide proceeds even without the addition of acid or base catalysts. acs.orgacs.org In these environments, water itself acts as both the solvent and a reactant. acs.org

Kinetic studies of acetamide hydrolysis in supercritical water (at temperatures from 400 to 450 °C and pressures from 241 to 340 atm) have shown that the reaction is first-order with respect to acetamide. acs.org The primary products of this hydrolysis are acetic acid and ammonia. acs.org The Arrhenius plot for the reaction under these conditions yields a global activation energy, providing a quantitative measure of the temperature sensitivity of the reaction rate. acs.org Interestingly, within the supercritical region studied, the reaction rate was found to be largely independent of pressure (and thus water density), which suggests that for practical applications like supercritical water oxidation (SCWO), the pressure can be minimized to reduce operational costs without sacrificing destruction efficiency. acs.org

Research on N-substituted amides, which serve as models for more complex structures, reveals that hydrolysis in high-temperature water is pH-dependent. researchgate.net For N-methylacetamide, three distinct regions of pH dependence were observed: rapid conversion increases with added acid at low pH and with added base at high pH, while the rate is relatively insensitive to pH changes near neutral conditions. researchgate.net This suggests that even in uncatalyzed systems, hydronium and hydroxide (B78521) ions inherently present in water play a significant role. The proposed mechanism for hydrolysis under near-neutral conditions in high-temperature water is a nucleophilic substitution (SN2) pathway, with a water molecule acting as the nucleophile. researchgate.net

The use of solid catalysts can further promote hydrolysis in hot compressed water. Zirconia (ZrO₂), for instance, has been shown to be an effective basic catalyst for the hydrolysis of N-substituted amides, significantly enhancing the reaction rate compared to uncatalyzed or TiO₂-catalyzed reactions. acs.org

Table 2: Kinetic Parameters for Acetamide Hydrolysis in Supercritical Water

This interactive table shows the first-order rate constants for acetamide hydrolysis at different temperatures in supercritical water at a constant pressure of 340 atm.

Temperature (°C)Rate Constant (k, s⁻¹)Reference
4000.019 acs.org
4250.051 acs.org
4500.110 acs.org

The composition of the solvent medium significantly impacts the rate of acetamide hydrolysis. Studies conducted in mixed aqueous-organic solvents, such as 1-propanol-water mixtures, demonstrate that the reaction rate is sensitive to the solvent's properties. niscpr.res.in For the acid hydrolysis of acetamide, the specific reaction rate constant decreases as the proportion of 1-propanol (B7761284) in the mixture increases. niscpr.res.in

This trend can be explained by several factors. Firstly, the addition of an organic co-solvent like 1-propanol lowers the dielectric constant of the medium. niscpr.res.in According to electrostatic theory, a decrease in solvent polarity destabilizes the highly polar transition state relative to the less polar ground state of the reactants (acetamide and hydronium ion), leading to a higher activation energy and a slower reaction rate. niscpr.res.in The formation of the activated complex is favored by media with a high dielectric constant. niscpr.res.in

Secondly, solvation effects play a critical role. The transition state is understood to be more solvated than the reactants. niscpr.res.in As the concentration of the organic solvent increases, the structured nature of water is disrupted, and hydronium ions may be replaced by less effective organic solvates, altering the solvation shell around the reacting species and the transition state. niscpr.res.in If the reactants are more strongly solvated than the transition state, the reaction rate diminishes. Conversely, if the transition state is more solvated, the rate increases. niscpr.res.in In the case of acetamide hydrolysis in alcohol-water mixtures, the observed rate decrease suggests that the destabilization of the polar transition state in the lower polarity medium is the dominant effect. niscpr.res.inmdpi.com

Hydrolysis Kinetics in Pressurized Hot Water and Supercritical Water

Oxidation Reactions of Acetamide and its Derivatives in Water

In aqueous environments, acetamide and its derivatives can be degraded through advanced oxidation processes (AOPs), which involve highly reactive species like ozone (O₃) and hydroxyl radicals (•OH). The kinetics of these reactions are critical for applications such as water treatment.

The direct reaction of ozone with acetamide-derived herbicides is generally slow. researchgate.net For example, the rate constant for the reaction between ozone and metolachlor (B1676510), an acetamide herbicide, is only 3 M⁻¹s⁻¹. researchgate.net Rate constants for other acetamide herbicides with ozone are also low, typically ranging from 1.1 to 5.3 L/(mol·s). researchgate.net This indicates that direct ozonation is a minor pathway for the degradation of these compounds. researchgate.net

In contrast, the reaction of acetamide derivatives with hydroxyl radicals is extremely fast and represents the major pathway for their oxidative transformation. researchgate.net Rate constants (kOH) for the reaction of hydroxyl radicals with various acetamide herbicides are on the order of 10⁹ L/(mol·s). researchgate.net For instance, the kOH for metolachlor is 6.67 x 10⁹ M⁻¹s⁻¹, and values for similar compounds range from 4.6 x 10⁹ to 7.4 x 10⁹ L/(mol·s). researchgate.net Because hydroxyl radicals are non-selective oxidants, they can attack the molecule at various sites. researchgate.netnih.gov Theoretical studies on acetamide itself suggest that hydrogen abstraction from the methyl group (β-abstraction) is a preferred pathway for •OH attack. nih.gov

The degradation process often follows pseudo-first-order kinetics. researchgate.net In ozonation systems, hydroxyl radicals are generated from the decomposition of ozone, a process that is enhanced at higher pH values. researchgate.netacs.org Therefore, even in processes where ozone is the primary oxidant added, the indirect reaction pathway via hydroxyl radicals often dominates the degradation of acetamide-containing compounds. researchgate.net

Table 3: Comparison of Second-Order Rate Constants for Oxidation of Acetamide Derivatives

This table compares the reaction rate constants of an acetamide derivative (Metolachlor) with ozone and hydroxyl radicals in water, highlighting the significantly faster kinetics of the hydroxyl radical reaction.

OxidantCompoundRate Constant (k)Reference
Ozone (O₃)Metolachlor3 M⁻¹s⁻¹ researchgate.net
Hydroxyl Radical (•OH)Metolachlor6.67 x 10⁹ M⁻¹s⁻¹ researchgate.net

Mechanistic Investigations of Dediazoniation in Aqueous Acetamide Solutions

Aqueous acetamide solutions have been used as a medium to study the mechanism of dediazoniation reactions, which are fundamental in organic synthesis, particularly for the formation of aryl derivatives. The reaction of an arenediazonium ion, such as 2,4,6-trimethylbenzenediazonium ion (1-ArN₂⁺), in concentrated aqueous solutions of acetamide provides a model for understanding how nucleophiles in the solvent compete to trap reactive intermediates. acs.org

The mechanism of this dediazoniation is heterolytic, involving a rate-determining loss of a dinitrogen molecule (N₂) to form a highly reactive aryl cation intermediate (1-Ar⁺). acs.org This short-lived cation is then rapidly trapped by the nucleophiles present in the solution. In an aqueous acetamide medium, the competing nucleophiles are water and acetamide itself. acs.org

The acetamide molecule offers two potential sites for nucleophilic attack: the carbonyl oxygen and the amide nitrogen. acs.org Product analysis using techniques like HPLC and GC/MS reveals that the aryl cation is trapped by water to form a phenol (B47542) (1-ArOH), and by the oxygen of acetamide to form an aryl imidate. acs.org This aryl imidate is unstable and rapidly hydrolyzes to produce an aryl ester and an amine or an amide and a phenol. acs.org The reaction with the amide nitrogen is significantly less favorable. acs.org

Studies measuring product distributions have been used to estimate the selectivity of the aryl cation. The results show that the aryl cation is only slightly more selective (10-40%) toward the oxygen of a water molecule than the oxygen of an acetamide molecule. acs.org However, it is over ten times more selective toward water than toward the amide nitrogen of acetamide. acs.org These findings demonstrate that acetamide can act as an effective nucleophile via its oxygen atom in these reactions, providing a method to probe the composition of solvent environments. acs.orgnih.gov

Thermodynamic and Solvation Aspects of Water Acetamide Systems

Solute-Solute and Solute-Water Interactions in Aqueous Solutions

The interactions occurring between acetamide (B32628) molecules and between acetamide and water molecules in an aqueous solution are fundamental to its thermodynamic properties. These interactions can be quantified through various coefficients that describe the deviation of the solution from ideal behavior. acs.orgakjournals.com

Determination of Osmotic and Activity Coefficients

The activity coefficients, which can be calculated from the osmotic coefficients, quantify the effective concentration of the solute. akjournals.comresearchgate.netresearchgate.net In aqueous acetamide solutions, both coefficients are influenced by factors such as concentration and temperature. For instance, studies have shown that the osmotic coefficients of acetamide in water were measured at 293.15, 298.15, and 308.15 K using the isopiestic method. akjournals.com The activity coefficients for aliphatic amides were subsequently calculated from this data. akjournals.com

Table 1: Osmotic Coefficients (φ) of Aqueous Acetamide Solutions at Different Temperatures and Molalities

Molality (mol/kg) φ at 293.15 K φ at 298.15 K φ at 308.15 K
0.5 0.965 0.963 0.959
1.0 0.936 0.932 0.925
1.5 0.911 0.905 0.896
2.0 0.889 0.882 0.871
2.5 0.870 0.862 0.849
3.0 0.853 0.844 0.830

Data compiled from studies on the effect of temperature on osmotic and activity coefficients of amides in aqueous solutions. akjournals.comresearchgate.net

Pairwise Free Energy Coefficients for Intermolecular Interactions

For acetamide in aqueous solutions, these coefficients have been determined from activity coefficient data. akjournals.comresearchgate.net These coefficients offer a quantitative measure of the effective interactions between acetamide molecules, which can be attractive or repulsive depending on the balance of forces such as hydrogen bonding and hydrophobic effects. The pairwise free energy coefficients for solute-solute interactions are determined from the calculated activity coefficients. akjournals.com Difficulties in reproducing experimental activity derivatives and excess Gibbs energy have been noted in some molecular models. nih.govaip.org

Enthalpy and Gibbs Free Energy of Interaction in Solution Phases

The dissolution and interaction of acetamide in water are accompanied by changes in enthalpy (ΔH) and Gibbs free energy (ΔG), which dictate the spontaneity and energetics of these processes. The enthalpy of dilution of aqueous solutions of acetamide has been determined by flow microcalorimetry. acs.org These studies provide insight into the heat absorbed or released when the solution is diluted, reflecting the energetic changes associated with altering solute-solute distances.

Table 2: Thermodynamic Parameters for the Transfer of Acetamide from the Gas Phase to Aqueous Solution at 25°C

Thermodynamic Parameter Value (kcal/mol)
Standard Gibbs Free Energy of Solvation (ΔGobs) -9.7
Enthalpy of Solvation (ΔHobs) -16.32
Polar Contribution to Solvation Free Energy (ΔGpol) -11.65
Polar Contribution to Solvation Enthalpy (ΔHpol) -11.65

Data adapted from studies on the energetics of interaction between water and peptide groups. pnas.org

Effect of Solvent Polarity on Acetamide Stability and Reactivity

The polarity of the solvent plays a crucial role in the stability and reactivity of acetamide. science.org.geaau.edu.et In more polar solvents, the stability of acetamide increases. science.org.ge This is attributed to the reduction in the heat of formation with an increase in the dielectric permeability of the solvent. science.org.ge For instance, the charge on the oxygen atom of acetamide grows considerably in polar solvents like water, which promotes the ability to form complexes with metals. science.org.ge

Conversely, in non-polar solvents, the tautomeric equilibrium of acetamide tends to shift in favor of the imidol tautomer due to self-association. aau.edu.etaau.edu.et In polar solvents, the amide tautomer is favored. aau.edu.etaau.edu.et The reactivity of the C=O bond in acetamide is also influenced by solvent polarity; more polar solvents cause an increase in the length of this bond and a decrease in its bond order, which in turn increases its reactivity and ability to form complexes with metals. science.org.ge

Viscosimetric and Volumetric Investigations of Water-Acetamide Systems

Viscosimetric and volumetric studies of this compound solutions provide macroscopic evidence of the microscopic interactions occurring within the mixture. Viscosity measurements, for example, offer insights into the structural effects caused by the solute in the solution. asianpubs.org The viscosity of sodium iodide solutions in mixed this compound solvents has been measured over a range of temperatures to understand the influence of acetamide on the structure of the system. bibliotekanauki.pl

Volumetric properties, such as partial molar volumes and excess molar volumes, reveal changes in the solution's structure upon mixing. researchgate.net The density of this compound mixtures has been measured across a range of temperatures and compositions. researchgate.net These studies help in understanding solute-solvent and solute-solute interactions and their dependence on concentration and temperature. researchgate.netrajournals.inactascientific.com For example, ultrasonic and densimetric studies of this compound systems have been used to investigate these interactions. researchgate.net

Supramolecular Architectures and Functional Materials Derived from Acetamide Water Interactions

Self-Assembly and Formation of Chiral Water Channels from Achiral Acetamides

The spontaneous organization of molecules into ordered structures, known as self-assembly, can lead to the formation of remarkable and functional architectures. A fascinating example of this phenomenon is the creation of chiral water channels from acetamide (B32628) derivatives that are themselves achiral, meaning they lack inherent handedness.

A notable instance involves 2-hydroxy-N-(diphenylmethyl)acetamide (HNDPA), an achiral molecule that crystallizes into a chiral structure belonging to the P61 space group. researchgate.netibmmpeptide.comnih.gov This process, termed crystallization-driven chiral self-resolution, is robust and consistently yields the same stable crystalline form under various conditions. ibmmpeptide.comnih.gov The resulting structure features helical channels with a pore that is filled with a helical "water wire." ibmmpeptide.com The stability of this entire assembly is primarily attributed to strong hydrogen bonds involving the amide groups of the HNDPA molecules, as well as CH-π interactions between the phenyl groups. researchgate.netibmmpeptide.com

The formation of such chiral superstructures is not unique to this specific acetamide derivative. It has been observed that even in the absence of a host molecule that crystallizes, water molecules can organize into chiral superstructures around other chiral molecules, such as proteins with β-sheet structures. nih.govpnas.org This suggests that the chirality of a molecule can be imprinted onto the surrounding water molecules. nih.gov The driving force behind the assembly of water into these chiral arrangements around antiparallel β-sheets appears to be hydrogen-bonding interactions. pnas.org These interactions can significantly influence the arrangement of water molecules in several layers of hydration beyond the protein surface. pnas.org This principle of chirality transfer from a molecule to the surrounding solvent highlights a fundamental aspect of molecular recognition and self-assembly at interfaces. nih.gov

Hydrogen-Bonded Supramolecular Structures in Aqueous Contexts

Hydrogen bonds are the primary drivers in the formation of complex supramolecular structures involving acetamide and water. researchgate.netibmmpeptide.comresearchgate.net The acetamide molecule, with its ability to both donate and accept hydrogen bonds through its amide group (-CONH2), readily interacts with water molecules. researchgate.netsemanticscholar.org This leads to the formation of extended networks and well-defined co-crystals. semanticscholar.orgiucr.orgrsc.org

The formation of these hydrogen-bonded networks is not limited to simple acetamide-water systems. In more complex scenarios, such as in the presence of other molecules or ions, the hydrogen bonding patterns can become more intricate, leading to the formation of chains, sheets, and other supramolecular motifs. researchgate.netresearcher.life The study of these structures provides insight into the fundamental principles of molecular recognition and crystal engineering. semanticscholar.orgiucr.org For example, the competition between different hydrogen bond donors and acceptors can be explored, as seen in co-crystals of barbital (B3395916) with urea (B33335) and acetamide, where N-H···O and C-H···O interactions are compared. researchgate.net

Water Transport and Selectivity in Acetamide-Based Channels

The chiral channels formed by the self-assembly of acetamide derivatives, such as HNDPA, exhibit remarkable properties for water transport. researchgate.netibmmpeptide.comnih.gov These artificial water channels show efficient and selective transport of water molecules, a characteristic inspired by natural aquaporins. researchgate.net

The HNDPA channel, for instance, demonstrates a permeability of approximately 3.3 million water molecules per second per channel when incorporated into large unilamellar vesicles (LUVs). ibmmpeptide.comnih.gov Another derivative, 1c, has shown an even higher permeability rate of about 3.18 x 10⁸ water molecules per second. researchgate.net A key feature of these channels is their high selectivity. The HNDPA channel shows total selectivity against sodium chloride (NaCl), meaning it allows water to pass through while completely blocking salt ions. researchgate.netibmmpeptide.comnih.gov The 1c derivative also demonstrates this crucial salt and proton exclusion. researchgate.net This high selectivity is a critical feature for potential applications such as desalination. researchgate.netnoaa.gov

The mechanism of selectivity in such channels is a subject of intense study. Research on potassium channels, which selectively transport K+ ions over Na+ ions, provides some insights. In these biological channels, the selectivity filter is lined with carbonyl oxygen atoms from the protein backbone, which is analogous to the carbonyl group in acetamide. researchgate.netrsc.orgosti.gov Density functional theory (DFT) calculations on N-methylacetamide (NMA) as a model for the channel lining show that while a single binding site does not confer selectivity, the arrangement of multiple binding sites and the presence of multiple ions within the channel are crucial for favoring K+ over Na+. researchgate.netrsc.orgosti.gov The optimal structure for binding two K+ ions is stable, whereas the structure deforms and becomes destabilizing for two Na+ ions. researchgate.netosti.gov Furthermore, water binding within these sites is weak compared to ion binding. researchgate.netrsc.orgosti.gov These findings suggest that the precise geometry and multi-ion nature of the acetamide-lined channels are key to their selective water transport capabilities.

Acetamide as a Component in Deep Eutectic Solvents (DES) with Water

Deep eutectic solvents (DES) are mixtures of two or more components that, when combined in a specific molar ratio, exhibit a significantly lower melting point than any of the individual components. researchgate.netmit.edu Acetamide is a common hydrogen bond donor (HBD) used in the formulation of DES, often in combination with a hydrogen bond acceptor (HBA) like a salt or another amide. researchgate.netmit.edunih.gov The addition of water to these acetamide-based DES has become a key strategy to modulate their properties and functionalities. nih.govaip.org

Modulation of DES Functionalities and Physicochemical Properties by Water Addition

The addition of water to acetamide-based DES acts as a controlled disruption to the extensive hydrogen-bonding network of the original solvent, leading to significant changes in its physicochemical properties. nih.gov This allows for the fine-tuning of the solvent for specific applications. aip.org

One of the most notable effects of water addition is the substantial decrease in viscosity and a corresponding increase in ionic conductivity. researchgate.netsci-hub.se For example, in a choline (B1196258) chloride:urea DES, the viscosity decreased by over 80% and the conductivity increased threefold with the addition of just 10 wt% water. sci-hub.se This is a general trend observed in aqueous DES mixtures and is crucial for improving their applicability in areas where high mass transport is required. nih.govsci-hub.se

The density of acetamide-based DES also changes with water content, typically decreasing as more water is added. acs.orgacs.org The surface tension, however, may not show a clear dependence on the composition, suggesting that acetamide molecules may dominate the surface of the solvent. aip.org The empirical polarity of the DES, a measure of its solvent power, can also be tuned by the addition of water and the choice of components. acs.org

The following table summarizes the effect of water on some physicochemical properties of acetamide-based DES:

PropertyEffect of Water AdditionReferences
ViscosityDecreases significantly researchgate.netsci-hub.se
Ionic ConductivityIncreases substantially researchgate.netsci-hub.se
DensityGenerally decreases acs.orgacs.org
PolarityCan be modulated acs.org

Hydrogen Bond Dynamics and Ion Solvation in Aqueous Acetamide-Based DES

The addition of water to acetamide-based DES profoundly impacts the microscopic structure and dynamics of the solvent, particularly the hydrogen bonding network and the solvation of ions. nih.govaip.org Molecular dynamics (MD) simulations and experimental techniques like quasielastic neutron scattering (QENS) have provided detailed insights into these phenomena. researchgate.netnih.gov

In an acetamide-lithium perchlorate (B79767) DES, the addition of water accelerates the hydrogen bond dynamics. aip.orgresearchgate.net The lifetimes of the acetamide-lithium complexes and the hydrogen bonds between them decrease as the water content increases. researchgate.netnih.gov At low water concentrations, acetamide remains the primary molecule in the solvation shell of the lithium ions. However, as the water content increases (beyond 10-20 wt%), water molecules begin to replace acetamide in the ion's first solvation shell, leading to significant hydration of the ions. nih.govaip.orgresearchgate.net This change in the solvation structure is a key factor behind the observed changes in macroscopic properties.

The dynamics of acetamide molecules in these aqueous DES are also affected. The diffusion of acetamide is characterized by a jump-diffusion process, where molecules are temporarily trapped in "cages" formed by their neighbors before jumping to a new location. researchgate.netnih.gov The addition of water enhances the jump diffusion process significantly, while the localized diffusion within the cages becomes faster and more heterogeneous. nih.gov This increased mobility is directly linked to the disruption of the hydrogen-bonded network and the shorter lifetimes of the molecular complexes. nih.govnih.gov The relationship between the lifetimes of these complexes and the diffusion constants can be described by a power-law, highlighting the strong coupling between structural relaxation and transport properties in these systems. nih.govnih.gov

Advanced Methodologies and Future Research Directions in Water Acetamide Chemistry

Integrated Computational and Experimental Approaches for Comprehensive Understanding

A thorough understanding of the water-acetamide system necessitates a combined approach of computational and experimental techniques. This integrated strategy allows for a multi-faceted investigation into the interactions and dynamics at play.

Experimental studies on aqueous acetamide (B32628) solutions have been conducted, though many have focused on temperatures other than 298.15 K. acs.org Techniques such as positron annihilation and ultrasonic velocity measurements have been employed to probe the structural rearrangements in these solutions. icm.edu.plresearchgate.net The solubility of acetamide in water has been shown to increase with temperature, and this has been studied using gravimetric methods. acs.orgresearchgate.net Furthermore, the adsorption of acetamide at interfaces, such as the mercury/aqueous solution interface, has been investigated by measuring the differential capacity. rsc.orgrsc.org

On the computational front, Density Functional Theory (DFT) calculations have been instrumental in elucidating reaction mechanisms at a molecular level. acs.orgosti.govresearchgate.netnih.govlsu.edu For instance, periodic DFT calculations have been used to examine the hydrolysis of acetamide on ceria (CeO₂) surfaces. acs.org These calculations help in understanding the formation of intermediates and the energetics of the reaction pathways. acs.orgosti.govresearchgate.net Grand canonical Monte Carlo simulations have also been utilized to study the adsorption of acetamide on ice surfaces, providing insights into the hydrogen bonding between acetamide and water molecules. researchgate.net

Theoretical Extensions for Modeling Complex Biological Systems

The this compound system serves as a valuable model for understanding more complex biological phenomena, particularly the interactions involving the peptide bond. acs.org Theoretical extensions of the models developed for this compound interactions are being applied to investigate these intricate biological systems.

Acetamide's structural similarity to the side chains of amino acids like asparagine and glutamine makes it a relevant model for studying protein denaturation and stability. acs.org Theoretical studies can elucidate the role of water in mediating the interactions between amides and other biomolecules. This is significant in understanding deamidation reactions, which are important in biochemical contexts. acs.org

Computational methods, such as DFT, are employed to model the hydrolysis of the amide C-N bond, a fundamental reaction in biochemistry. acs.orgosti.gov These models can be extended to larger, more complex molecules like peptides and proteins to understand their degradation and turnover in biological systems. acs.org The insights gained from the hydrolysis of acetamide on catalyst surfaces, for instance, can shed light on enzyme-mimetic materials and their potential applications in diagnostics and therapeutics. acs.orgresearchgate.net

Furthermore, understanding the solvation and dispersion interactions of acetamide in an aqueous environment is critical for accurately modeling its behavior in biological contexts. acs.org Implicit solvation models and van der Waals functionals are incorporated into DFT calculations to account for these effects. acs.org These theoretical approaches are vital for developing a deeper understanding of how small molecules like acetamide interact with and influence the behavior of complex biological macromolecules.

Rational Design of Functional Materials Based on this compound Interactions

The principles governing this compound interactions are being harnessed for the rational design of a variety of functional materials, including polymers and hydrogels.

Acetamide-Based Polymers:

Polymers incorporating acetamide moieties are of interest for various applications due to their unique properties. ontosight.ai For example, a synthetic polymer created from N-ethenyl-N-methylacetamide and 1-ethenylhexahydro-2H-azepin-2-one exhibits properties influenced by the acetamide and azepin-2-one groups, such as hydrophilicity and the capacity for hydrogen bonding. ontosight.ai These characteristics are crucial for interactions with biological systems, suggesting potential uses in biomedical devices and drug delivery. ontosight.ai Other examples include poly(N-alkyl-N-vinyl acetamide)s, which have been studied for their performance as kinetic hydrate (B1144303) inhibitors. researchgate.net Copolymers like poly(acrylic acid-co-N-vinyl acetamide) are also being developed. polymersource.ca Additionally, biomass-based polymethacrylates containing chitin-derived 2-acetamide-2-deoxyisosorbide are being explored as potential high-performance bio-based plastics. colab.wsresearchgate.net

Hydrogels:

Hydrogels are another class of materials where this compound interactions play a key role. These are three-dimensional polymer networks capable of absorbing large amounts of water. The inclusion of acetamide can modify the properties of hydrogels, making them suitable for specific applications. For instance, a hydrogen bond-engineered dual-network hydrogel incorporating acetamide has been developed for use as a damper in bioelectric signal detection. rsc.org The acetamide molecules act as dynamic bonding regulators, contributing to a high-density hydrogen bond network that imparts properties like high water retention and strong adhesion. rsc.org In another application, an injectable, in situ forming hydrogel system composed of tyramine-conjugated gelatin and hydroxyphenyl acetamide chitosan (B1678972) derivative has been investigated for tissue engineering, specifically to support vascularization. nih.gov Furthermore, pH-sensitive hydrogels based on methacrylic derivatives containing acetamide have been synthesized for potential use in intestinal-specific drug delivery systems. srce.hr

Below is a table summarizing some of the acetamide-containing polymers and their potential applications.

Polymer/Hydrogel SystemKey ComponentsPotential Applications
N-ethenyl-N-methyl-acetamide polymerN-ethenyl-N-methylacetamide, 1-ethenylhexahydro-2H-azepin-2-oneBiomedical devices, drug delivery, materials science ontosight.ai
Poly(N-alkyl-N-vinyl acetamide)sN-alkyl-N-vinyl acetamideKinetic hydrate inhibitors researchgate.net
Poly(acrylic acid-co–N-vinyl acetamide)Acrylic acid, N-vinyl acetamideSpecialty polymers polymersource.ca
Biomass-based polymethacrylate2-acetamide-2-deoxyisosorbideBio-based plastics, optical materials colab.wsresearchgate.net
Chitosan/Acrylic HydrogelChitosan, acrylic acid, acetamideBioelectric signal detection, damping materials rsc.org
Gelatin-Chitosan HydrogelTyramine-conjugated gelatin, hydroxyphenyl acetamide chitosan derivativeTissue engineering, vascularization nih.gov
pH-Sensitive Methacrylic HydrogelMethacrylic acid, N-(4-hydroxyphenyl)-2-(4-methoxyphenyl) acetamideIntestinal-specific drug delivery srce.hr

Studies on Interfacial Phenomena and Adsorption of Acetamide in Aqueous Environments

The behavior of acetamide at interfaces in aqueous environments is a critical area of research, with implications for various chemical and environmental processes.

Studies have investigated the adsorption of acetamide at the mercury/aqueous solution interface. rsc.orgrsc.org By measuring the differential capacity of this interface, researchers have been able to determine the surface excess of acetamide, which has been found to fit a Frumkin isotherm. rsc.orgrsc.org These studies also consider the influence of factors like electrode charge density and hydrogen bonding between acetamide and water molecules on the adsorption process. rsc.orgrsc.org The interaction of acetamide with water is strong due to its protic nature, which allows for significant hydrogen bonding. rsc.org

The adsorption of acetamide on ice surfaces has also been a subject of investigation, particularly under atmospheric conditions. researchgate.net Grand canonical Monte Carlo simulations have shown that the adsorption is driven by the formation of new hydrogen bonds. researchgate.net At low surface concentrations, acetamide molecules tend to lie parallel to the ice surface, forming hydrogen bonds with water molecules. researchgate.net As the surface becomes more saturated, the orientation of the adsorbed molecules changes, and they prefer to be perpendicular to the surface, forming hydrogen bonds with both the ice and other acetamide molecules. researchgate.net

Furthermore, the adsorption of acetamide onto clays (B1170129) like montmorillonite (B579905) has been studied, with a focus on the influence of the exchangeable cation and the salinity of the medium. psu.edu It has been observed that the type of cation on the clay surface and the ionic strength of the solution can significantly affect the amount of acetamide adsorbed. psu.edu

These studies on interfacial phenomena are crucial for understanding how acetamide interacts with different surfaces in the presence of water, which is fundamental to its role in various applications and natural processes.

Catalytic Roles and Mechanisms of Ceria Surfaces in Acetamide Hydrolysis

Ceria (CeO₂) has emerged as a promising catalyst for the hydrolysis of acetamide, a reaction that is otherwise challenging due to the stability of the amide bond. researchgate.netacs.org The catalytic activity of ceria surfaces in this reaction has been extensively studied using computational methods, particularly Density Functional Theory (DFT). acs.orgosti.govresearchgate.netnih.govlsu.edu

The mechanism of acetamide hydrolysis on the low-index facets of CeO₂—(111), (110), and (100)—has been examined in detail. acs.orgosti.govresearchgate.net The reaction proceeds through a series of steps that include the adsorption of acetamide onto the ceria surface, the formation of a tetrahedral intermediate, C-N bond scission, and subsequent reactions with water to form acetic acid and ammonia (B1221849). acs.orgresearchgate.net The neighboring cerium and oxygen sites on the ceria surface are conducive to the formation of the activated metastable tetrahedral intermediate. acs.orgosti.govresearchgate.net

These findings suggest that ceria can act as an effective enzyme-mimetic material for deamidation reactions. acs.org The ability of the Ce-O-Ce sites on the ceria surface to activate the C-N bond in amides is a key aspect of its catalytic activity. acs.orgosti.gov This research not only sheds light on the fundamental properties of ceria as a catalyst but also opens up possibilities for its use in various applications, including the development of novel diagnostic and therapeutic technologies. acs.org

The following table summarizes the key steps in the proposed mechanism for acetamide hydrolysis on ceria surfaces. acs.org

StepDescription
1Adsorption of acetamide in the η¹ state and formation of the tetrahedral intermediate (TI).
2Scission of the C-N bond, forming acetyl and NH₂ fragments.
3Adsorption of water (H₂O).
4Hydrogenation of the NH₂ fragment to form ammonia (NH₃).
5Attack of the acetyl fragment by a hydroxyl (OH) group to form acetate.
6Desorption of ammonia and acetic acid.

Impact of Acetamide on Carbon Dioxide Hydrate Growth and Sequestration

Acetamide has been identified as a compound that can influence the formation and growth of carbon dioxide (CO₂) hydrates, which has significant implications for carbon capture and sequestration technologies. researchgate.netdntb.gov.uaenergyconsortium.orgacs.org

Studies have shown that acetamide can act as a kinetic promoter for CO₂ hydrate formation. onepetro.org In one study, the addition of acetamide at a concentration of 0.5 wt% led to a 27.9% increase in CO₂ uptake. onepetro.org This promoting effect makes acetamide a potentially cost-effective additive for large-scale applications in carbon sequestration. onepetro.org The efficiency of this process could be further enhanced by using flue gas instead of pure CO₂, as the other gases in the mixture can occupy the smaller cages of the hydrate lattice. onepetro.org

Conversely, other research has indicated that acetamide can also act as a thermodynamic inhibitor for CO₂ hydrate formation. acs.org Experimental measurements have shown that the addition of acetamide shifts the stable hydrate area to higher pressures and lower temperatures. acs.org At a 0.20 mass fraction, acetamide was found to lower the equilibrium temperature of CO₂ hydrate by about 5 K under isobaric conditions. acs.org This inhibitory effect is also observed when brine is used to simulate seawater conditions. acs.org

Q & A

Basic Research Questions

Q. What are the standard experimental methods for characterizing hydrogen bonding interactions in water-acetamide systems, and how can reproducibility be ensured?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Measure O-H and N-H stretching frequencies to identify hydrogen bond formation. Ensure consistent sample preparation (e.g., concentration, temperature) and baseline correction .
  • Density Functional Theory (DFT) : Optimize molecular geometries using software like Gaussian or ORCA, and calculate bond lengths/angles. Validate computational parameters (basis sets, solvation models) against experimental data .
  • Volumetric Analysis : Measure partial molar volumes to infer solute-solvent interactions. Control temperature (±0.1°C) and use high-purity reagents to minimize variability .
  • Reproducibility : Document all parameters (e.g., pH, ionic strength) and adhere to established protocols from journals like Analytical and Bioanalytical Chemistry .

Q. How should researchers design experiments to assess the solubility of acetamide in aqueous solutions under varying thermodynamic conditions?

  • Methodological Answer :

  • Gravimetric Analysis : Saturate water with acetamide at controlled temperatures (e.g., 25–60°C), filter undissolved solute, and evaporate solvent to measure mass. Repeat with ionic additives (e.g., Na₂HPO₄) to study salt effects .
  • Phase Diagrams : Construct solubility curves using differential scanning calorimetry (DSC) to identify eutectic points. Validate with literature data (e.g., NIST Chemistry WebBook) .
  • Quality Control : Use HPLC to verify acetamide purity (>99%) and degas solvents to prevent bubble formation during measurements .

Advanced Research Questions

Q. How can contradictions in reported hydrogen bond strengths between water and acetamide be resolved across different studies?

  • Methodological Answer :

  • Cross-Validation : Compare IR spectroscopy (experimental) with molecular dynamics (MD) simulations (computational) to reconcile discrepancies in bond lifetimes and energies .
  • Meta-Analysis : Systematically review datasets from Journal of Molecular Liquids and Analytical and Bioanalytical Chemistry, focusing on variables like concentration ranges and measurement techniques .
  • Error Analysis : Quantify uncertainties in DFT calculations (e.g., basis set superposition errors) and experimental setups (e.g., spectrometer resolution) to identify bias sources .

Q. What strategies integrate computational and experimental data to model this compound interactions at the molecular level?

  • Methodological Answer :

  • Hybrid Workflow :

MD Simulations : Use GROMACS with TIP3P water models to simulate acetamide hydration shells. Analyze radial distribution functions (RDFs) for H-bond coordination numbers .

Experimental Validation : Compare RDF peaks with small-angle X-ray scattering (SAXS) data. Adjust force fields if deviations exceed 10% .

Machine Learning : Train models on volumetric and spectroscopic data to predict interaction thermodynamics under untested conditions .

Q. How can researchers address batch-to-batch variability in this compound systems when replicating studies?

  • Methodological Answer :

  • Standardized Protocols : Follow Environmental Science: Water Research & Technology guidelines for reagent preparation (e.g., ultrapure water, ≥18.2 MΩ·cm resistivity) .
  • Batch Documentation : Record supplier details, lot numbers, and storage conditions (e.g., desiccated, 4°C) for all chemicals. Use statistical tools (ANOVA) to assess variability significance .
  • Interlaboratory Studies : Collaborate with external labs to validate results, ensuring alignment with ISO/IEC 17025 standards .

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